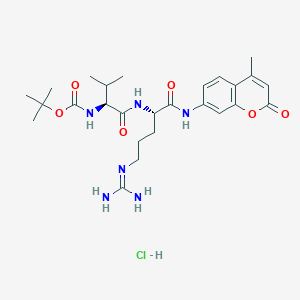

Boc-Val-Arg-AMC HCl

CAS No.: 2237216-47-4

Cat. No.: VC11673741

Molecular Formula: C26H39ClN6O6

Molecular Weight: 567.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2237216-47-4 |

|---|---|

| Molecular Formula | C26H39ClN6O6 |

| Molecular Weight | 567.1 g/mol |

| IUPAC Name | tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |

| Standard InChI | InChI=1S/C26H38N6O6.ClH/c1-14(2)21(32-25(36)38-26(4,5)6)23(35)31-18(8-7-11-29-24(27)28)22(34)30-16-9-10-17-15(3)12-20(33)37-19(17)13-16;/h9-10,12-14,18,21H,7-8,11H2,1-6H3,(H,30,34)(H,31,35)(H,32,36)(H4,27,28,29);1H/t18-,21-;/m0./s1 |

| Standard InChI Key | IIBVOTHVDCXGII-ZXRBMNSTSA-N |

| Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.Cl |

| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.Cl |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.Cl |

Introduction

Structural and Chemical Properties

Molecular Composition

Boc-Val-Arg-AMC.HCl has the molecular formula C₂₆H₃₉ClN₆O₆ and a molecular weight of 567.1 g/mol . The inclusion of the Boc group enhances stability by protecting the peptide from nonspecific degradation, while the AMC fluorophore provides a detectable signal upon enzymatic cleavage. The hydrochloride salt form improves solubility and handling in laboratory settings .

Solubility and Stability

The compound exhibits poor aqueous solubility, necessitating initial dissolution in dimethyl sulfoxide (DMSO) before dilution in buffers such as Hepes or Tris-HCl . Optimal enzymatic assays use concentrations around 17 mmol/L, balancing fluorescence intensity with substrate stability . Unlike analogous substrates requiring sub-zero storage, Boc-Val-Arg-AMC.HCl remains stable at 2–8°C, simplifying logistics .

Table 1: Physicochemical Properties of Boc-Val-Arg-AMC.HCl

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₃₉ClN₆O₆ |

| Molecular Weight | 567.1 g/mol |

| Storage Temperature | 2–8°C |

| Optimal Assay Buffer | Tris-HCl (pH 8.0) |

| Fluorescence Parameters | λₑₓ = 380 nm, λₑₘ = 450 nm |

Synthesis and Production

Synthetic Routes

The synthesis involves three key steps:

-

Amino Group Protection: Valine and arginine residues are protected using Boc groups to prevent undesired side reactions .

-

Coupling with AMC: The protected peptides are conjugated to AMC using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) .

-

Deprotection and Purification: Acidic conditions remove Boc groups, followed by high-performance liquid chromatography (HPLC) to achieve ≥95% purity .

Industrial-Scale Manufacturing

Industrial production employs automated peptide synthesizers for bulk coupling, ensuring batch consistency. Post-synthesis, crystallization as the hydrochloride salt enhances stability for long-term storage .

Biochemical Applications

Thrombin Activity Assays

Boc-Val-Arg-AMC.HCl is a cornerstone in thrombin generation tests (TGT), where it quantifies activated coagulation factors. For example, it detects factor XIa in human intravenous immunoglobulin, assessing thrombogenic risks in biologics . The substrate’s specificity for thrombin’s hydrophobic binding pocket minimizes cross-reactivity with other serine proteases .

Protease Inhibitor Screening

In drug discovery, this substrate identifies inhibitors targeting thrombin and related proteases. A 2020 study validated its utility in screening TMPRSS2 inhibitors, which block SARS-CoV-2 entry into host cells . Compared to Boc-Gln-Ala-Arg-AMC, it showed superior sensitivity in enzymatic assays .

Clinical Diagnostics

The compound enables rapid detection of coagulation disorders. For instance, it measures protein C activity in plasma, aiding in diagnosing thrombophilia . Its fluorescence-based readout offers advantages over chromogenic methods by reducing interference from hemolyzed samples .

Mechanism of Action

Boc-Val-Arg-AMC.HCl operates through enzymatic cleavage:

-

Substrate Binding: Thrombin or trypsin-like proteases bind to the arginine residue at the active site .

-

Amide Bond Cleavage: Proteolytic cleavage releases AMC, which fluoresces at 450 nm upon excitation at 380 nm .

-

Signal Quantification: Fluorescence intensity correlates linearly with enzyme activity, allowing kinetic analysis .

Comparative Analysis with Analogous Substrates

Functional Differences

-

Boc-Val-Pro-Arg-AMC.HCl: The proline insertion reduces thrombin affinity, necessitating higher concentrations for equivalent activity .

-

Bz-Arg-AMC.HCl: Lacks the Boc group, leading to shorter half-life in biological matrices .

-

Boc-Gln-Ala-Arg-AMC: The Gln-Ala sequence decreases hydrophobicity, lowering thrombin specificity by 27% compared to Boc-Val-Arg-AMC.HCl .

Table 2: Kinetic Parameters of Fluorogenic Substrates

| Substrate | (μM) | (s⁻¹) | Thrombin Specificity |

|---|---|---|---|

| Boc-Val-Arg-AMC.HCl | 21 | 105 | High |

| Boc-Val-Pro-Arg-AMC.HCl | 35 | 78 | Moderate |

| Bz-Arg-AMC.HCl | 50 | 200 | Low |

Advantages in Research

-

Reduced Steric Hindrance: The absence of proline in Boc-Val-Arg-AMC.HCl improves substrate-enzyme binding efficiency .

-

DMSO Compatibility: Unlike Bz-Arg-AMC.HCl, this compound tolerates up to 4% DMSO, facilitating inhibitor screening .

Challenges and Limitations

Solubility Constraints

The reliance on DMSO for solubilization complicates high-throughput setups, as residual DMSO above 1% can inhibit certain enzymes .

Interference in Complex Matrices

In plasma samples, albumin and immunoglobulins may quench fluorescence, requiring sample dilution or matrix-matched controls .

Future Directions

Enhanced Aqueous Solubility

Modifying the peptide backbone with hydrophilic residues (e.g., lysine) could reduce DMSO dependency while maintaining thrombin affinity .

Multiplexed Assay Development

Coupling Boc-Val-Arg-AMC.HCl with substrates for other proteases (e.g., factor Xa) would enable parallel monitoring of coagulation pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume